molecular formula C15H19NO3 B14306408 5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one CAS No. 113965-85-8

5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14306408
CAS No.: 113965-85-8
M. Wt: 261.32 g/mol
InChI Key: DPHFYGYHZKIZHM-UHFFFAOYSA-N
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Description

5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one is a complex organic compound that features a unique oxazolidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amino alcohol with an appropriate alkene derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Catalysts like palladium or platinum complexes are often employed to facilitate the cyclization process, and the reactions are typically carried out in large reactors under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidinone ring can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics or anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis, which is the basis for its potential antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-phenyl-1,3-oxazolidin-2-one: Lacks the hex-4-en-2-yl group, making it less hydrophobic.

    5-(Hex-4-en-2-yl)-4-hydroxy-1,3-oxazolidin-2-one: Lacks the phenyl group, affecting its aromatic properties.

Uniqueness

5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one is unique due to the combination of its hydrophobic hex-4-en-2-yl group and aromatic phenyl group, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

113965-85-8

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

5-hex-4-en-2-yl-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H19NO3/c1-3-4-8-11(2)13-14(17)16(15(18)19-13)12-9-6-5-7-10-12/h3-7,9-11,13-14,17H,8H2,1-2H3

InChI Key

DPHFYGYHZKIZHM-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(C)C1C(N(C(=O)O1)C2=CC=CC=C2)O

Origin of Product

United States

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